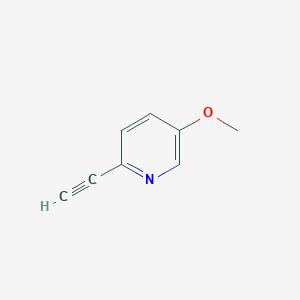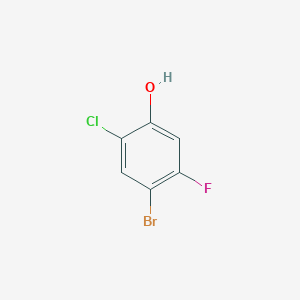
4-Bromo-2-chloro-5-fluorophénol
Vue d'ensemble
Description
4-Bromo-2-chloro-5-fluorophenol is a compound with the molecular formula C6H3BrClFO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-fluorophenol consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.Applications De Recherche Scientifique
Synthèse d'antagonistes polycycliques de la 5-HT
4-Bromo-2-chloro-5-fluorophénol: sert de précurseur dans la synthèse de composés polycycliques qui agissent comme antagonistes des récepteurs 5-HT3 et 5-HT4 . Ces récepteurs sont importants dans le domaine des neurosciences et de la pharmacologie, car ils jouent un rôle dans diverses voies neurologiques et pourraient être des cibles potentielles pour le traitement de conditions telles que le syndrome du côlon irritable et l'anxiété.
Développement d'inhibiteurs de la cyclooxygénase-2
Ce composé sert de matériau de départ pour la création de 2-phénylpyran-4-ones, qui sont évaluées pour leur efficacité en tant qu'inhibiteurs de la cyclooxygénase-2 (COX-2) . Les inhibiteurs de la COX-2 sont importants dans le traitement de la douleur et de l'inflammation, et ils offrent une approche thérapeutique avec moins d'effets secondaires gastro-intestinaux par rapport aux anti-inflammatoires non stéroïdiens (AINS) traditionnels.
Études environnementales
La nature halogénée du This compound en fait un composé précieux dans les études environnementales, en particulier dans l'investigation du comportement et de la dégradation des composés organiques halogénés dans les milieux naturels . La compréhension de ces processus est cruciale pour l'évaluation des risques environnementaux et le développement de stratégies de remédiation.
Recherches biologiques
Les chercheurs utilisent le This compound dans diverses recherches biologiques, y compris des études sur l'inhibition enzymatique, les interactions récepteur-ligand et les voies de signalisation cellulaire . Sa structure unique permet l'exploration des interactions moléculaires au sein des systèmes biologiques.
Applications en science des matériaux
En science des matériaux, le This compound peut être utilisé pour synthétiser de nouveaux polymères et copolymères présentant des propriétés spécifiques, telles qu'une résistance accrue à la dégradation ou une conductivité électrique améliorée . Ces matériaux ont des applications potentielles dans l'électronique, les revêtements et les dispositifs biomédicaux.
Chimie analytique
En raison de sa structure chimique distincte, le This compound est utilisé comme composé standard ou de référence en chimie analytique pour calibrer les instruments et valider les méthodes analytiques . Cela garantit la précision et la fiabilité des analyses chimiques effectuées dans divers milieux de recherche.
Recherche pharmaceutique
Dans la recherche pharmaceutique, ce composé est exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules présentant des propriétés pharmacocinétiques améliorées . Ses atomes d'halogène peuvent être remplacés ou modifiés stratégiquement pour créer des dérivés ayant des activités biologiques souhaitées.
Enseignement de la chimie
Enfin, le This compound est utilisé dans l'enseignement de la chimie comme exemple de composés aromatiques halogénés pour enseigner des concepts tels que les réactions de substitution électrophile aromatique et de substitution nucléophile aromatique . Il fournit un contexte pratique aux étudiants pour comprendre ces réactions fondamentales de chimie organique.
Safety and Hazards
4-Bromo-2-chloro-5-fluorophenol is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interaction with serotonin receptors.
Mode of Action
It’s possible that it interacts with its targets through nucleophilic substitution reactions, as suggested by its use in the synthesis of certain reaction intermediates .
Biochemical Pathways
Its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists suggests it may influence serotonin signaling pathways.
Result of Action
Its role as a reaction intermediate in the synthesis of certain compounds suggests it may contribute to the antagonistic effects on serotonin receptors.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-chloro-5-fluorophenol plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2-chloro-5-fluorophenol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-5-fluorophenol remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZOBXATIIXRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036383-21-7 | |
| Record name | 4-bromo-2-chloro-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
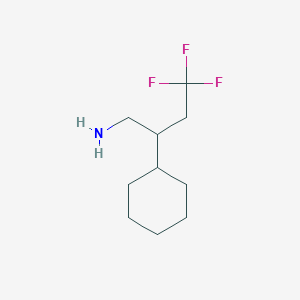
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
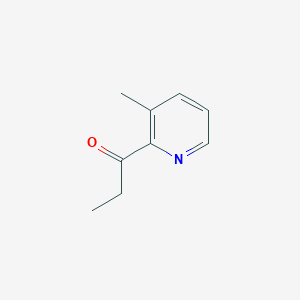
![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

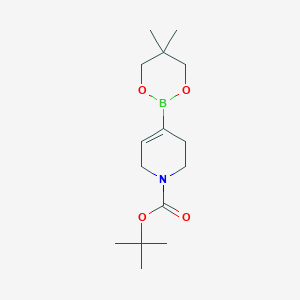

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)
![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)

